tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate is a complex organic compound that features a tert-butyl ester group, a fluoro substituent, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Fluorination: Introduction of the fluoro group can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor technology allows for precise control over reaction conditions, leading to more consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium azide (NaN3), thiourea
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Amines, thiols
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates. It can also serve as a probe to investigate the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the fluoro group often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxypentanoate
- tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-bromo-5-hydroxypentanoate
- tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-hydroxypentanoate
Uniqueness
The unique combination of a fluoro group, hydroxyl group, and tert-butyl ester in tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate distinguishes it from similar compounds. The fluoro group imparts distinct electronic properties, enhancing its reactivity and stability compared to its chloro, bromo, and methyl analogs.
Properties
CAS No. |
2757961-56-9 |
---|---|
Molecular Formula |
C14H26FNO5 |
Molecular Weight |
307.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.